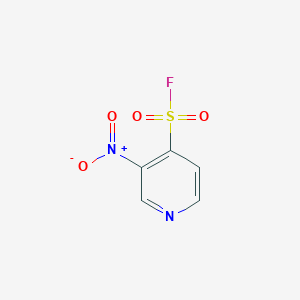

3-Nitropyridine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3FN2O4S |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

3-nitropyridine-4-sulfonyl fluoride |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-1-2-7-3-4(5)8(9)10/h1-3H |

InChI Key |

LUCSQOKYKMRUOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 3 Nitropyridine 4 Sulfonyl Fluoride

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic approach to 3-Nitropyridine-4-sulfonyl fluoride (B91410) suggests several viable pathways by disconnecting the carbon-sulfur or sulfur-fluorine bonds. The primary disconnections identify two main types of precursors:

Pyridine-4-sulfonyl Derivatives: Disconnecting the S-F bond leads back to a pyridine-4-sulfonyl chloride or a related sulfonyl derivative. This positions 3-Nitropyridine-4-sulfonyl chloride as a key intermediate, which can then be converted to the target compound via halogen exchange.

4-Substituted-3-nitropyridines: A C-S bond disconnection points to precursors like 4-amino-3-nitropyridine (B158700), 4-halo-3-nitropyridine (Cl, Br, I), or 3-nitropyridine (B142982) itself. Each of these precursors can be elaborated to the final product using distinct synthetic strategies. For instance, 4-amino-3-nitropyridine is an ideal candidate for Sandmeyer-type reactions, while halogenated precursors are suited for cross-coupling or direct fluorosulfonylation methods. The synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate has demonstrated the utility of the nitro group as a leaving group in nucleophilic aromatic substitutions, suggesting that 3,4-dinitropyridine (B82861) could also serve as a potential starting material. nih.gov

The selection of a specific precursor largely dictates the subsequent chemical transformations required to install the sulfonyl fluoride group.

Introduction of the Nitro Group onto Pyridine-4-sulfonyl Fluoride Scaffolds

The introduction of a nitro group onto a pre-existing pyridine-4-sulfonyl fluoride scaffold is a primary consideration for the synthesis of the target molecule. This process involves electrophilic aromatic substitution, a class of reactions that is inherently difficult with pyridine (B92270) derivatives due to the ring's low electron density and the tendency of the ring nitrogen to be protonated under acidic nitrating conditions. kochi-tech.ac.jpquora.com

Direct nitration of pyridine itself is challenging and requires harsh conditions, such as fuming sulfuric acid and nitric acid at high temperatures, typically yielding 3-nitropyridine in low amounts. quora.com The pyridine nitrogen acts as a base, forming a pyridinium (B92312) salt with the acid catalyst, which further deactivates the ring towards electrophilic attack. kochi-tech.ac.jpquora.com

Despite these difficulties, direct nitration has been shown to be feasible on substituted pyridine-4-sulfonyl fluoride systems. For instance, a related compound, 2-(chloromethyl)pyridine-4-sulfonyl fluoride, can be nitrated using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) at temperatures ranging from 0°C to 50°C. This reaction yields 3-Nitro-2-(chloromethyl)pyridine-4-sulfonyl fluoride, demonstrating that the nitro group can be introduced at the desired 3-position.

More advanced nitrating agents have been developed to overcome the low reactivity of the pyridine ring under milder conditions. A notable method developed by Bakke involves using dinitrogen pentoxide (N₂O₅) in sulfur dioxide, which can nitrate (B79036) pyridine to give 3-nitropyridine in good yield. kochi-tech.ac.jpresearchgate.net This procedure forms an N-nitropyridinium intermediate, which then rearranges to the 3-nitro product. researchgate.netntnu.no Such methods could potentially be adapted for the nitration of pyridine-4-sulfonyl fluoride.

Table 1: Direct Nitration Conditions for Pyridine Derivatives

| Substrate | Reagents | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Pyridine | HNO₃ / H₂SO₄ | High Temperature | 3-Nitropyridine | Low | quora.com |

| Pyridine | Dinitrogen Pentoxide (N₂O₅) / SO₂ | Mild Conditions | 3-Nitropyridine | Good | kochi-tech.ac.jpresearchgate.net |

The primary challenge in the nitration of pyridine derivatives is controlling the position of the incoming electrophile (regioselectivity). For pyridine and its derivatives, electrophilic aromatic substitution overwhelmingly favors the 3-position (meta-position). quora.com This is because the intermediates formed by attack at the 2- or 4-positions would place a destabilizing partial positive charge on the electronegative nitrogen atom. quora.com

In the case of pyridine-4-sulfonyl fluoride, both the ring nitrogen and the sulfonyl fluoride group at the 4-position are electron-withdrawing and deactivating. The sulfonyl fluoride group is a meta-directing group in classical aromatic substitution. Therefore, the positions ortho to the sulfonyl fluoride (positions 3 and 5) are the most likely sites for electrophilic attack. This inherent directing effect fortunately aligns with the desired outcome, as the 3-position is ortho to the sulfonyl fluoride group and meta to the ring nitrogen, making it the most electronically favored position for nitration. The successful synthesis of 3-Nitro-2-(chloromethyl)pyridine-4-sulfonyl fluoride confirms that the meta-directing effects dominate, leading to the desired regiochemistry.

While the natural regioselectivity is favorable, achieving high yields and avoiding side reactions remains a challenge due to the strongly deactivated nature of the substrate. More sophisticated methods, such as using a removable directing group to force nitration at a specific position, have been developed for other azaarenes and could be a consideration in complex cases. acs.org

An alternative to direct functionalization is the construction of the nitropyridine ring itself from different starting materials through ring transformation reactions. nih.gov These "scrap and build" methods can provide access to highly functionalized pyridines that are difficult to synthesize via traditional routes. nih.gov

One powerful strategy involves the three-component ring transformation (TCRT) of a dinitropyridone, such as 1-methyl-3,5-dinitro-2-pyridone. nih.gov This substrate, being highly electron-deficient and possessing a good leaving group, can react with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to afford various nitropyridines. kochi-tech.ac.jpnih.gov This approach effectively uses the dinitropyridone as a safe synthetic equivalent of unstable nitromalonaldehyde. nih.gov

Another example is the conversion of 5-nitropyrimidine (B80762) into pyridine derivatives. By reacting 5-nitropyrimidine with reagents like active methylene (B1212753) compounds (e.g., certain nitriles) or various ketones, the pyrimidine (B1678525) ring can be fragmented and reassembled into a 2-amino-5-nitropyridine (B18323) or a 5-nitropyridine derivative, respectively. researchgate.net These methods provide a supplementary pathway to nitropyridine structures when direct nitration is inefficient. kochi-tech.ac.jp

Convergent Synthesis Approaches Utilizing Advanced Coupling Reactions

Convergent synthesis involves preparing separate fragments of the target molecule and then joining them together, often in the final steps. This strategy can be more efficient and easier to purify than linear sequences. For 3-nitropyridine-4-sulfonyl fluoride, a convergent approach could involve a coupling reaction to form either the C-N (nitro) or C-S (sulfonyl fluoride) bond, or a C-C bond to assemble a pre-functionalized ring.

The sulfonyl fluoride group is known for its considerable stability, being resistant to hydrolysis, reduction, and cleavage under many transition-metal-catalyzed reaction conditions. mdpi.comenamine.net This stability is advantageous, as it allows for further chemical modifications on other parts of the molecule without affecting the SO₂F group. Hetaryl bromides and iodides bearing a sulfonyl fluoride group are versatile substrates for metal-catalyzed cross-coupling reactions. enamine.net This opens up the possibility of preparing a halogenated 3-nitropyridine and then introducing the sulfonyl fluoride group, or conversely, performing a coupling reaction on a pre-formed halo-pyridine-4-sulfonyl fluoride.

Nucleophilic aromatic substitution (SNAr) offers another convergent route. In highly electron-deficient systems, a nitro group can act as an excellent leaving group. nih.govresearchgate.net For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride anion to form the corresponding 3-fluoro-pyridine. nih.gov While this particular reaction replaces the nitro group, the principle can be applied differently. For instance, a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide can undergo nucleophilic substitution with a fluoride source to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be further elaborated. nih.govrsc.org

Green Chemistry Principles and Sustainable Protocols in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.net A key area for improvement lies in the synthesis of the sulfonyl fluoride moiety itself.

Traditionally, the synthesis of sulfonyl fluorides often required harsh or highly toxic reagents such as sulfuryl fluoride (SO₂F₂) gas. osaka-u.ac.jpeurekalert.org Recent advancements have provided safer and more environmentally friendly alternatives. One such method involves the reaction of thiols or disulfides with the reagent SHC5® and potassium fluoride (KF). osaka-u.ac.jpsciencedaily.com This process is highly efficient and produces only non-toxic sodium and potassium salts as byproducts, minimizing environmental impact. sciencedaily.com This green protocol is applicable to a wide range of starting materials, including those with heterocyclic groups. osaka-u.ac.jpeurekalert.org

Another sustainable approach is the direct conversion of sulfonic acids to sulfonyl fluorides. Deoxyfluorination strategies using bench-stable solid reagents like Xtalfluor-E® can convert both aryl and alkyl sulfonic acids into their corresponding sulfonyl fluorides, avoiding the need to first create a sulfonyl chloride intermediate. nih.gov These methods represent a significant step towards a low-cost, scalable, and safe production of sulfonyl fluorides, aligning with the core goals of green chemistry. osaka-u.ac.jpsciencedaily.com

Table 2: Comparison of Sulfonyl Fluoride Synthesis Methods

| Method | Starting Material | Reagents | Byproducts | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Traditional | Various | SO₂F₂ gas, KHF₂ | Various | - | osaka-u.ac.jpeurekalert.org |

| Green Protocol | Thiols, Disulfides | SHC5®, KF | NaCl, KCl | Safe, low-cost, non-toxic byproducts, high efficiency | osaka-u.ac.jpsciencedaily.com |

Reactivity and Mechanistic Studies of 3 Nitropyridine 4 Sulfonyl Fluoride

Nucleophilic Aromatic Substitution (SNAr) on the Nitropyridine Ring

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.orgsigmaaldrich.com The SNAr reaction is a significant pathway for the functionalization of such activated aromatic systems. wikipedia.org It proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The rate-determining step is usually the initial attack by the nucleophile. stackexchange.commasterorganicchemistry.com

The pyridine (B92270) ring in 3-Nitropyridine-4-sulfonyl fluoride (B91410) is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen, the 3-nitro group, and the 4-sulfonyl fluoride group. wikipedia.orgnih.gov Both the nitro and sulfonyl groups are potent activators for SNAr reactions, particularly when positioned ortho or para to the potential site of substitution, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com

In this specific molecule, the activating groups influence the regioselectivity of nucleophilic attack in a predictable manner:

Activation at C2 and C6: The pyridine nitrogen inherently withdraws electron density, making the α (C2, C6) and γ (C4) positions electrophilic. The 3-nitro group strongly activates the adjacent C2 and C4 positions. The 4-sulfonyl fluoride group activates the C3 and C5 positions. The concerted effect of the ring nitrogen and the 3-nitro group makes the C2 position particularly susceptible to nucleophilic attack. The C6 position is also activated by the ring nitrogen.

Activation at C4: The C4 position, bearing the sulfonyl fluoride group, is activated by the para-positioned ring nitrogen and the meta-positioned nitro group. In SNAr reactions, fluoride is an excellent leaving group, often showing greater reactivity than other halides, because the highly polarizing inductive effect of fluorine stabilizes the transition state of the rate-determining addition step. stackexchange.commasterorganicchemistry.comnih.gov

Therefore, nucleophilic attack can principally occur at the C2, C6, or C4 positions, leading to different substitution products depending on the reaction conditions and the nature of the nucleophile. The regioselectivity is often governed by a combination of electronic and steric effects. stackexchange.com For instance, bulky substituents at the 3-position of a pyridine ring can direct substitution towards the less hindered 6-position. researchgate.net

A wide array of nucleophiles can participate in SNAr reactions with activated pyridines. wikipedia.orgnih.gov The reaction of 3-Nitropyridine-4-sulfonyl fluoride with various nucleophiles allows for the introduction of diverse functional groups onto the pyridine core.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions. wikipedia.org For example, 2-chloro-3-nitropyridine (B167233) reacts efficiently with dimethylamine (B145610) to yield the corresponding dimethylamino product in high yield. nih.gov Similarly, primary and secondary amines are expected to react with this compound, displacing a leaving group (either a halide, if present, or potentially the sulfonyl fluoride group itself) to form aminopyridines.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen nucleophiles. wikipedia.org Their reaction with the activated pyridine ring would lead to the formation of ether linkages.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily react with electron-poor aromatic rings to form thioethers. wikipedia.org The use of 2-sulfonyl pyridines as cysteine-reactive electrophiles via an SNAr mechanism has been demonstrated, highlighting the reactivity of activated pyridines with sulfur nucleophiles. nih.gov

Carbon Nucleophiles: Stabilized carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can also act as nucleophiles in SNAr reactions, enabling the formation of new carbon-carbon bonds. wikipedia.org Vicarious nucleophilic substitution (VNS) is another pathway where carbanions can alkylate nitropyridines. acs.org

The table below summarizes the potential reactions with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Functional Group Introduced |

| Nitrogen | Primary/Secondary Amines (R₂NH) | Amino (-NR₂) |

| Oxygen | Alkoxides/Phenoxides (RO⁻) | Ether (-OR) |

| Sulfur | Thiolates (RS⁻) | Thioether (-SR) |

| Carbon | Stabilized Carbanions (⁻CH(EWG)₂) | Substituted Alkyl |

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and S-Nucleophile Bond Formation

Introduced as a next-generation click chemistry reaction, Sulfur(VI) Fluoride Exchange (SuFEx) leverages the unique reactivity of the S(VI)-F bond. sigmaaldrich.comnih.gov Sulfonyl fluorides (R-SO₂F) are generally stable, biocompatible, and resistant to reduction. sigmaaldrich.comnih.govrsc.org However, their latent electrophilicity can be unleashed under specific catalytic conditions to form robust covalent bonds with nucleophiles. sigmaaldrich.comnih.gov

In the context of this compound, the sulfur atom of the sulfonyl fluoride group is the electrophilic center for SuFEx reactions. This reaction pathway is orthogonal to the SNAr reactivity on the pyridine ring. The S-F bond, while thermodynamically stable, can be activated to react with a variety of nucleophiles, leading to the formation of sulfonamides, sulfamates, or sulfonic esters. sigmaaldrich.comnih.gov This process exclusively forms products of sulfonylation, in contrast to the more aggressive sulfonyl chlorides which can have side reactions. sigmaaldrich.com

The reactivity of the sulfur center is influenced by the electronic nature of the attached aromatic ring. The electron-withdrawing nitropyridine group is expected to enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity towards nucleophilic attack compared to less activated aryl sulfonyl fluorides. Typical nucleophiles for SuFEx reactions include silyl-protected phenols, amines, and specific amino acid residues in proteins like tyrosine, lysine (B10760008), and serine. nih.govnih.govnih.gov

The activation of the highly stable S-F bond for nucleophilic exchange typically requires a catalyst. nih.gov The choice of catalyst is crucial and depends on the nucleophile and substrate.

Base Catalysis: Organic bases are commonly employed. Bifunctional catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. nih.gov For more challenging substrates, stronger bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have been used successfully. nih.gov In some cases, simple phenolate (B1203915) anions generated with a base can react directly in "silicon-free" SuFEx reactions. nih.gov

Lewis Acid Catalysis: Lewis acids can also promote SuFEx reactions. For example, the combination of calcium triflimide (Ca(NTf₂)₂) and DABCO has been shown to be an effective system for activating sulfonyl fluorides for reaction with amines at room temperature, yielding sulfonamides. nih.gov

Nucleophilic Catalysis: Fluoride ions, often from sources like potassium bifluoride (KHF₂), can act as catalysts, likely through the formation of hypervalent silicate (B1173343) intermediates when using silyl-protected nucleophiles. nih.govnih.gov

The table below outlines common catalyst systems for SuFEx reactions.

| Catalyst System | Nucleophile Type | Product Class | Reference |

| Organic Base (e.g., DBU, BEMP) | Silyl-protected Phenols, Amines | Sulfonic Esters, Sulfonamides | nih.govnih.gov |

| Ca(NTf₂)₂ / DABCO | Amines | Sulfonamides | nih.gov |

| KHF₂ / Phase-Transfer Catalyst | Silyl-protected Phenols | Sulfonic Esters | nih.gov |

| Base (for phenolate formation) | Phenols | Sulfonic Esters | nih.gov |

The mechanism of the SuFEx reaction can vary depending on the reactants and environment. For small molecules, kinetic studies have shown that the reaction can be a fast, bimolecular process, consistent with its "click" characterization. nih.gov Theoretical calculations suggest that the reaction with a phenolate nucleophile proceeds via an addition-elimination mechanism, though a concerted SN2-type pathway cannot be ruled out. nih.govnih.gov

In more complex biological systems, such as the reaction between two proteins, the kinetics conform to a two-step mechanism. nih.govrsc.org This involves an initial non-covalent binding event, which brings the sulfonyl fluoride and the target nucleophilic residue into close proximity, followed by the covalent bond-forming step. nih.govrsc.org In this case, the reaction rate shows a non-linear dependence on protein concentration and is influenced by the binding affinity between the proteins. nih.gov

While specific kinetic and thermodynamic data for this compound are not detailed in the literature, general principles apply. The reaction is typically thermodynamically favorable, driven by the formation of a strong S-O or S-N bond and the release of a stable fluoride ion. sigmaaldrich.comnih.gov The activation energy and reaction rate are influenced by several factors, including the nucleophilicity of the attacking species, the efficiency of the catalyst system, and the electronic properties of the sulfonyl fluoride itself. nih.govunistra.fr The electron-deficient nature of the nitropyridine ring in this compound would likely impact the energy of the transition state for nucleophilic attack at the sulfur center.

Reactivity of the Nitro Group and Its Transformations

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. This conversion dramatically alters the electronic character of the aromatic ring, turning a strongly electron-withdrawing group into a strong electron-donating one. For this compound, this transformation would yield 3-Aminopyridine-4-sulfonyl fluoride, a compound with a significantly different reactivity profile.

Several standard methods are effective for the reduction of aromatic nitro groups and are applicable in this context. nih.govresearchgate.net A common and highly efficient method is catalytic hydrogenation, often employing palladium on a carbon support (Pd/C) with a hydrogen gas source. nih.gov This method was used successfully in the quantitative reduction of the nitro group in a similar substrate, 3-fluoro-4-nitropyridine (B80604) N-oxide, to yield 3-fluoro-4-aminopyridine, demonstrating its feasibility for this class of compounds. nih.gov Other reagents capable of this reduction include metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic or hydrochloric acid, and tin(II) chloride (SnCl₂). nih.govresearchgate.netresearchgate.net

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Description | Selectivity Considerations |

| H₂/Pd/C | Catalytic hydrogenation; often the method of choice for its high efficiency and clean reaction profile. nih.gov | Can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation. nih.gov |

| Fe/Acid (e.g., HCl, AcOH) | A classic and cost-effective method using a dissolving metal in an acidic medium. nih.govresearchgate.net | Generally mild and can be selective for the nitro group in the presence of other reducible functionalities. nih.gov |

| Zn/Acid (e.g., HCl, AcOH) | Similar to the iron-acid system, providing a mild reduction environment. nih.govresearchgate.net | Useful for substrates sensitive to more aggressive reducing agents. nih.gov |

| SnCl₂ | Tin(II) chloride offers a mild method for reducing nitro groups, often used when other reducible groups need to be preserved. nih.gov | Functions well in the presence of various functional groups. |

| Na₂S | Sodium sulfide (B99878) is a useful alternative for substrates that are not compatible with hydrogenation or strongly acidic conditions. nih.gov | Can sometimes achieve selective reduction of one nitro group in the presence of others. nih.gov |

This table is generated based on information from multiple sources. nih.govresearchgate.netresearchgate.net

Impact on Overall Compound Reactivity Profile and Bifunctional Behavior

This compound is a bifunctional molecule, possessing two key reactive sites: the electrophilic sulfur atom of the sulfonyl fluoride group and the nitro-substituted pyridine ring. The interplay between these two groups defines its chemical behavior.

The strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the sulfonyl fluoride. By pulling electron density away from the pyridine ring and, through induction, from the sulfur center, the nitro group makes the sulfonyl fluoride more susceptible to nucleophilic attack. This type of reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a powerful tool in chemical biology and drug discovery for covalently modifying nucleophilic residues in proteins, such as lysine or tyrosine. springernature.comnih.gov The reactivity of sulfonyl fluorides can be finely tuned, and the presence of a "perfect electrostatic matchmaking" environment, such as that provided by an electron-deficient ring, is critical for promoting the SuFEx process. springernature.com

Conversely, the reduction of the nitro group to an amino group would fundamentally alter this reactivity profile. An amino group is a strong electron-donating group, which would push electron density into the pyridine ring. This would, in turn, decrease the electrophilicity of the sulfonyl fluoride group, making it less reactive towards nucleophiles. This electronic modulation provides a chemical switch, allowing for the "taming" of the SuFEx reactivity after an initial reaction or for the creation of a different class of building blocks for further synthesis. This bifunctional nature, where one group's transformation directly modulates the reactivity of the second, allows the molecule to serve as a versatile chemical tool.

Radical Reactions Involving this compound

While the ionic reactivity of sulfonyl fluorides and nitroaromatics is well-documented, their involvement in radical reactions is a more recently explored area. The direct generation of an S(VI) radical from a sulfonyl fluoride is challenging due to the high strength of the S-F bond and high reduction potentials. researchgate.net However, recent advances have demonstrated that sulfonyl fluorides can be converted into S(VI) radicals through photoredox catalysis, opening new synthetic pathways. nih.govresearchgate.net These methods often involve cooperative catalysis to overcome the high energy barrier for homolytic cleavage of the S-F bond. nih.gov

Similarly, nitroaromatic compounds can participate in radical reactions. rsc.org They can act as radical acceptors in certain contexts, and significant progress has been made in understanding the chemistry of nitro radicals. rsc.orgrsc.org

Despite these advances in the broader classes of compounds, specific studies detailing the radical reactions of this compound itself are not prominent in the surveyed literature. However, based on general principles, one could hypothesize potential radical pathways. For instance, a fluorosulfonyl radical (•SO₂F), generated from a suitable precursor, could potentially add to unsaturated systems. springernature.comrsc.org It is also conceivable that under specific photoredox conditions, the molecule could undergo transformations initiated by radical addition to the nitropyridine ring or by the challenging generation of a sulfonyl radical from the sulfonyl fluoride moiety. nih.govresearchgate.net Further research is required to delineate the specific radical chemistry of this bifunctional compound.

Computational Investigation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions that are often difficult to probe experimentally. Such studies can map out detailed reaction pathways, identify transition states, and calculate energy barriers, offering a comprehensive understanding of a molecule's reactivity.

Density Functional Theory (DFT) Studies on Transition States and Reaction Pathways

For reactions involving the sulfonyl fluoride group, DFT studies have been instrumental in elucidating the mechanism of nucleophilic substitution, or SuFEx. Mechanistic modeling of the sulfonylation of a lysine residue by sulfonyl fluoride inhibitors has been performed using hybrid quantum mechanics/molecular mechanics (QM/MM) and path collective variables (PCVs) approaches. springernature.com

These computational studies have evaluated potential reaction mechanisms:

Direct Substitution (m1): A direct, one-step displacement of the fluoride ion by the incoming nucleophile.

Elimination-Addition (m2): A pathway involving the generation of a highly reactive, trigonal bipyramidal intermediate. springernature.com

While these specific calculations were performed on related inhibitors, the fundamental mechanism of nucleophilic attack at the sulfur center, the formation of a pentacoordinate intermediate, and the subsequent leaving group departure are directly applicable to understanding the reactivity of this compound with nucleophiles.

Energy Profiles and Reaction Coordinate Analysis

The computational investigation of sulfonyl fluoride reactivity provides detailed energy profiles and reaction coordinates for the sulfonylation process. springernature.com By mapping the potential energy surface (PES), researchers can visualize the energy changes as the reaction progresses from reactants to products.

For the reaction of the sulfonyl fluoride inhibitor XO44 with a lysine mimic, the analysis revealed the following energetic details:

Step 1 (Intermediate Formation): The formation of the pentacoordinate intermediate (Int-3) was found to have a significant energy barrier of approximately 16 kcal/mol. This step represents the highest energy barrier along the reaction pathway and is therefore the rate-determining step. springernature.com

Step 2 (Leaving Group Expulsion): The subsequent protonation and expulsion of the fluoride ion from the intermediate required overcoming a much smaller barrier of about 7.5 kcal/mol, indicating a fast second step. springernature.com

The reaction coordinate (RC) for these steps was defined using a combination of forming and breaking bond distances to accurately describe the complex atomic motions during the transformation. For instance, the reaction coordinate for the second step was defined as [d(S-F) + d(O-Hw) – d(F-Hw)], which captures the simultaneous breaking of the sulfur-fluorine bond and the proton transfer from a water molecule to the fluorine atom. springernature.com

Table 2: Calculated Energy Barriers for Lysine Sulfonylation by a Sulfonyl Fluoride

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Reaction Coordinate (RC) |

| 1 | Formation of the pentacoordinate intermediate (Int-3) | ~16 | Combination of distances describing nucleophilic attack |

| 2 | Protonation and expulsion of the fluoride leaving group | ~7.5 | [d(S-F) + d(O-Hw) – d(F-Hw)] |

Data derived from computational modeling of the inhibitor XO44. springernature.com

These computational findings provide a quantitative framework for understanding the reactivity of the sulfonyl fluoride group in this compound, confirming that the reaction proceeds through a well-defined transition state and intermediate with specific energetic requirements.

Prediction of Reactivity and Selectivity in Novel Transformations

The prediction of reactivity and selectivity for this compound in novel chemical reactions is grounded in the fundamental principles of physical organic chemistry and an understanding of the established reactivity of related compounds. The presence of the nitro group, a powerful electron-withdrawing substituent, is anticipated to significantly enhance the electrophilicity of the sulfonyl fluoride group, making it a highly reactive species.

The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the substituents on the aromatic ring. acs.org Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The Hammett parameter (σp) for a nitro group is +0.78, indicating its strong electron-withdrawing nature. This effect is expected to be pronounced in this compound, leading to a high rate of reaction with various nucleophiles.

The selectivity of this compound in reactions, particularly with biological macromolecules, is a critical aspect of its potential applications in chemical biology and drug discovery. merckmillipore.comenamine.netnih.govnih.gov Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. acs.orgmerckmillipore.comnih.gov The selectivity for a particular residue is influenced by the protein's local microenvironment, including the pKa of the amino acid side chain and its accessibility.

Predicted Reactivity and Selectivity in Novel Transformations

Based on the established principles of sulfonyl fluoride and nitropyridine chemistry, several novel transformations can be predicted for this compound. These transformations leverage the high electrophilicity of the sulfonyl fluoride moiety and the unique electronic properties of the nitropyridine scaffold.

One area of potential is in the development of novel covalent inhibitors for therapeutic targets. The high reactivity of this compound suggests it could be a potent warhead for targeting nucleophilic residues in the active sites of enzymes or on the surface of proteins. The selectivity of this interaction could be tuned by incorporating the this compound motif into a larger molecule that provides specific non-covalent interactions with the target protein.

Another avenue for novel transformations lies in its use as a versatile building block in organic synthesis. The sulfonyl fluoride can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse range of substituted nitropyridine derivatives. These products could serve as intermediates in the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

The following table provides a predictive overview of the reactivity and selectivity of this compound in these novel transformations. The predicted outcomes are based on analogies with known reactions of similar compounds and the fundamental principles of chemical reactivity.

Table 1: Predicted Reactivity and Selectivity of this compound in Novel Transformations

| Transformation Type | Nucleophile/Reagent | Predicted Reactivity | Predicted Selectivity | Rationale |

| Covalent Protein Modification | Lysine, Tyrosine, Serine, Histidine residues | High | Dependent on protein microenvironment | The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl fluoride, making it highly reactive towards nucleophilic amino acid side chains. Selectivity is driven by the specific interactions of the entire molecule with the protein target. acs.orgnih.gov |

| Nucleophilic Aromatic Substitution (SuFEx) | Primary and Secondary Amines | High | High for S-N bond formation | The sulfonyl fluoride is an excellent leaving group, and the reaction is driven by the formation of a stable sulfonamide bond. The reaction is a key example of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com |

| Nucleophilic Aromatic Substitution (SuFEx) | Alcohols/Phenols | Moderate to High | High for S-O bond formation | The reaction with alcohols and phenols proceeds to form sulfonate esters. The reactivity is generally lower than with amines but still significant due to the activated nature of the sulfonyl fluoride. |

| Palladium-Catalyzed Cross-Coupling Reactions | Boronic acids (Suzuki-Miyaura) | Moderate | Dependent on catalyst and conditions | While less common for sulfonyl fluorides, cross-coupling reactions are possible and would lead to the formation of novel biaryl compounds. The pyridine ring itself can also participate in cross-coupling reactions. |

| Reduction of Nitro Group | Reducing agents (e.g., H₂, Pd/C) | High | Selective for nitro group reduction | The nitro group can be selectively reduced to an amino group, providing a handle for further functionalization of the pyridine ring without affecting the sulfonyl fluoride under appropriate conditions. |

It is important to note that these are predictions based on existing chemical knowledge. Experimental validation is necessary to confirm the actual reactivity and selectivity of this compound in these and other novel transformations.

Applications of 3 Nitropyridine 4 Sulfonyl Fluoride in Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The strategic placement of the nitro and sulfonyl fluoride (B91410) groups on the pyridine (B92270) ring makes 3-Nitropyridine-4-sulfonyl fluoride an exceptionally useful building block. These functional groups not only activate the pyridine core for various transformations but also serve as handles for subsequent functionalization, enabling the synthesis of a wide array of more complex molecules.

This compound is a precursor for a variety of substituted pyridines through reactions targeting either the nitro group or the pyridine ring itself. The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing groups, facilitates nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.gov While the sulfonyl fluoride itself can be a target for nucleophiles, the nitro group offers a different set of synthetic possibilities.

One of the most common transformations for nitropyridines is the reduction of the nitro group to an amine. This conversion, typically achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride, transforms the electronic properties of the ring and provides a nucleophilic amino group. This amine can then be used in a vast range of subsequent reactions, including acylation, alkylation, diazotization, and condensation reactions, to build diverse molecular structures.

Additionally, the strong activation provided by the nitro group makes the pyridine ring susceptible to Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks a hydrogen-bearing carbon atom ortho or para to the nitro group. ntnu.noacs.org This allows for the direct formation of C-C bonds, introducing alkyl or aryl substituents onto the pyridine core.

Table 1: Potential Transformations for Synthesizing Substituted Pyridine Derivatives This table presents plausible synthetic transformations based on the known reactivity of nitropyridines and sulfonyl fluorides.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|---|---|---|

| This compound | H₂, Pd/C, Ethanol | 3-Aminopyridine-4-sulfonyl fluoride | Nitro Group Reduction |

| This compound | SnCl₂, HCl | 3-Aminopyridine-4-sulfonyl fluoride | Nitro Group Reduction |

| 3-Aminopyridine-4-sulfonyl fluoride | Acetic Anhydride, Pyridine | 3-Acetamidopyridine-4-sulfonyl fluoride | N-Acylation |

| 3-Aminopyridine-4-sulfonyl fluoride | 1. NaNO₂, HCl, 0 °C; 2. CuBr | 3-Bromopyridine-4-sulfonyl fluoride | Sandmeyer Reaction |

| This compound | R-CH₂-X, Strong Base (e.g., KHMDS) | 2-Alkyl-3-nitropyridine-4-sulfonyl fluoride | Vicarious Nucleophilic Substitution |

The functional groups of this compound can be leveraged to construct fused polycyclic systems, which are common motifs in pharmaceuticals and functional materials. A synthetic strategy can involve an initial modification of one of the functional groups, followed by an intramolecular cyclization reaction.

For instance, the reduction of the nitro group to 3-aminopyridine-4-sulfonyl fluoride provides a key intermediate. The resulting amino group, positioned ortho to the sulfonyl fluoride, can participate in cyclocondensation reactions. Reaction with a 1,3-dicarbonyl compound, for example, could lead to the formation of a fused pyridopyrimidine ring system. Alternatively, the amino group could be converted into a different functional group that then reacts with a substituent introduced via the sulfonyl fluoride handle to close a ring. While direct literature examples for this specific molecule are scarce, the principles of heterocyclic synthesis support its utility as a precursor for annulated pyridines. ccspublishing.org.cn

Role as a Selective Electrophilic Partner

While the term "fluorosulfonylating reagent" might imply the transfer of only the -SO₂F group, this compound is more accurately described as a stable and selective electrophilic building block. It reacts with nucleophiles at the sulfur atom to introduce the entire 3-nitropyridin-4-yl-sulfonyl scaffold onto a substrate. The sulfonyl fluoride group is exceptionally stable compared to its chloride counterpart but exhibits potent, tunable reactivity under specific conditions. sigmaaldrich.comnih.gov

The core reactivity of the sulfonyl fluoride group involves the nucleophilic substitution of the fluoride ion at the hexavalent sulfur center. This reaction is the foundation of SuFEx chemistry but can also be considered more broadly. The S-F bond is strong, rendering the compound stable to many reaction conditions, including water and thermolysis. nih.gov However, in the presence of suitable nucleophiles (such as amines, phenols, and thiols) and often a catalyst, the sulfur center becomes a potent electrophile. nih.govucla.edu

The reaction proceeds with high chemoselectivity, exclusively forming a new bond at the sulfur atom without affecting other parts of the molecule. nih.gov This allows for the clean and efficient synthesis of sulfonamides, sulfonate esters, and thioesters, incorporating the functionalized pyridine ring into a new molecular entity. The strong electron-withdrawing effect of the ortho-nitro group further enhances the electrophilicity of the sulfur atom, making it a highly reactive partner in these transformations.

As this compound contains two fluorine atoms (one on the ring, if it were 3-fluoro-4-nitropyridine (B80604) sulfonyl fluoride, and one in the sulfonyl fluoride group), any derivative synthesized from it is also an organofluorine compound. Organofluorine compounds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered lipophilicity. nih.gov

By using this compound to react with various nucleophiles, a library of novel, complex organofluorine molecules can be rapidly assembled. For example, reacting it with a series of complex amines or alcohols generates a corresponding series of sulfonamides or sulfonate esters, each a unique organofluorine compound with the potential for distinct biological or material properties. This modular approach is highly valuable in discovery chemistry.

Precursor for Advanced Sulfonyl-Containing Scaffolds via SuFEx

The most prominent application of sulfonyl fluorides like this compound is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Introduced by K. Barry Sharpless, SuFEx is a new generation of "click chemistry" reactions, valued for their reliability, high efficiency, and broad applicability. nih.govenamine.net SuFEx provides a powerful tool for connecting molecular modules under mild conditions, with applications ranging from drug discovery to polymer science. sigmaaldrich.com

Sulfonyl fluorides are ideal electrophiles, or "hubs," for SuFEx reactions. ucla.edu They are generally stable but become highly reactive toward nucleophiles in the presence of a suitable catalyst, such as an organic base or a bifluoride salt. nih.gov this compound is an excellent candidate for a SuFEx hub. The presence of the ortho-nitro group significantly increases the electrophilicity of the sulfur atom, thereby enhancing its "SuFExability" or propensity to undergo the exchange reaction.

This enhanced reactivity allows it to connect with a wide range of nucleophilic partners, including silyl (B83357) ethers, alcohols, and primary or secondary amines, to form robust sulfonate and sulfonamide linkages. sigmaaldrich.comucla.edu This connective power enables the rapid assembly of complex, functional molecules from simple, modular starting materials, making this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug and materials discovery. nih.govenamine.net

Table 2: Representative SuFEx Reactions with this compound This table illustrates the application of this compound as a SuFEx hub to form various key linkages.

| Nucleophile | Reagents and Conditions | Product Class | Linkage Formed |

|---|---|---|---|

| Phenol (Ar-OH) | Organic Base (e.g., DBU, Et₃N), Solvent (e.g., MeCN) | Aryl Sulfonate Ester | Ar-O-SO₂-Py |

| Primary Amine (R-NH₂) | Organic Base, Solvent | Sulfonamide | R-NH-SO₂-Py |

| Secondary Amine (R₂NH) | Organic Base, Solvent | N,N-Disubstituted Sulfonamide | R₂N-SO₂-Py |

| Aryl Silyl Ether (Ar-OSiMe₃) | Bifluoride Catalyst (e.g., CsF), Solvent | Aryl Sulfonate Ester | Ar-O-SO₂-Py |

| Alcohol (R-OH) | Organic Base, Solvent | Alkyl Sulfonate Ester | R-O-SO₂-Py |

Contributions to Material Science Precursors and Functional Organic Materials

The unique electronic and structural features of this compound suggest its utility as a precursor for advanced materials. The combination of an electron-deficient pyridine ring, a highly polar nitro group, and a sulfonyl fluoride group can impart specific optical, electronic, and assembly properties to larger molecules and polymers.

Sulfonyl fluorides can be employed in the synthesis of high-performance polymers through step-growth polymerization. A bifunctional monomer containing two sulfonyl fluoride groups, or a monomer like this compound reacting with a comonomer containing two nucleophilic sites (e.g., a diamine or a bisphenol), could lead to polysulfonamides or polysulfonates.

The rigidity of the pyridine ring and the strong intermolecular interactions potentially mediated by the nitro group could lead to polymers with:

High thermal stability.

Specific solubility characteristics.

Defined macromolecular architectures.

The SuFEx reaction is particularly well-suited for polymer synthesis, as its high fidelity ensures the formation of well-defined, high-molecular-weight polymers.

The inherent properties of the this compound molecule could be leveraged for the creation of functional organic materials.

Nonlinear Optical (NLO) Materials: Molecules with strong donor-acceptor character often exhibit large second-order NLO responses. The nitropyridine unit is a powerful electron-accepting group. By coupling this molecule with an electron-donating moiety, it would be possible to design push-pull chromophores with potential NLO properties.

Electronic Materials: The electron-deficient nature of the core makes it a candidate for n-type organic electronic materials, which are useful in components like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The ability to functionalize the sulfonyl fluoride group via SuFEx chemistry provides a powerful tool for systematically tuning the properties of these materials by attaching different functional units. monash.edumpg.de

Based on a thorough review of available scientific literature, detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound “this compound” is not publicly available. Searches for empirical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography for this exact molecule did not yield specific results.

While information exists for structurally related compounds—such as various nitropyridines, pyridine sulfonyl fluorides, and other nitroaromatic sulfonyl fluorides—extrapolating this data would not meet the requirements for a scientifically accurate article focused solely on this compound.

Therefore, the requested article with detailed research findings and data tables for the specified characterization methodologies cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing Analysis

The analysis of the crystal structure of 3-Nitropyridine-4-sulfonyl fluoride (B91410) would be crucial for understanding its solid-state properties. X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of molecules in a crystal lattice. This analysis would reveal key intermolecular interactions that govern the crystal packing.

Potential interactions that would be investigated include:

Hydrogen Bonds: Although the primary structure of 3-Nitropyridine-4-sulfonyl fluoride lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the pyridine (B92270) ring hydrogens and the oxygen atoms of the nitro and sulfonyl groups, or the pyridine nitrogen, could play a significant role in the crystal packing.

Halogen Bonds: The fluorine atom of the sulfonyl fluoride group could participate in halogen bonding, acting as a halogen bond acceptor.

π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with neighboring rings. The presence of the electron-withdrawing nitro and sulfonyl fluoride groups would influence the electronic nature of the aromatic system, potentially leading to offset or face-to-face stacking arrangements.

A search of the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, did not yield an entry for this compound. wikipedia.orgcam.ac.uk

Conformational Analysis in the Solid State

The solid-state conformation of this compound, specifically the rotational orientation of the sulfonyl fluoride group relative to the pyridine ring, would be determined from crystallographic data. The torsion angle between the C-S bond and the plane of the pyridine ring is a key conformational parameter. This conformation is influenced by a balance of intramolecular steric and electronic effects, as well as the intermolecular forces within the crystal lattice. Understanding this preferred conformation is essential for predicting the molecule's reactivity and interactions in a solid-state context.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule. A detailed vibrational analysis of this compound would involve both experimental measurements and computational modeling (e.g., using Density Functional Theory, DFT) to assign the observed spectral bands to specific molecular vibrations. nih.govresearchgate.netresearchgate.net

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| **Nitro Group (NO₂) ** | Asymmetric Stretch | 1500 - 1600 | Strong intensity in IR. |

| Symmetric Stretch | 1300 - 1370 | Strong intensity in IR. | |

| Sulfonyl Fluoride (SO₂F) | Asymmetric SO₂ Stretch | 1400 - 1450 | Strong intensity in IR. |

| Symmetric SO₂ Stretch | 1200 - 1250 | Strong intensity in IR. | |

| S-F Stretch | 750 - 850 | Can be coupled with other modes. | |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 | Multiple bands expected. |

| Ring Breathing Mode | 990 - 1050 | Often a sharp band in Raman. researchgate.net | |

| C-H Stretching | 3000 - 3100 | Typically weak to medium intensity. | |

| Out-of-plane C-H Bending | 700 - 900 | Sensitive to substitution pattern. |

This table is predictive and based on characteristic frequencies of related compounds. Actual values for this compound would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable for chiral derivatives)

This compound itself is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for their stereochemical analysis.

For a chiral derivative, CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique could be used to:

Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Assign Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration of a chiral center could be determined.

Study Conformational Changes: CD spectroscopy is sensitive to the solution-state conformation of chiral molecules.

While the synthesis of chiral sulfonyl fluorides has been reported in other molecular contexts nih.govwur.nl, there is no information available regarding chiral derivatives of this compound.

Derivatization and Scaffold Diversity of 3 Nitropyridine 4 Sulfonyl Fluoride

Chemical Modifications of the Nitropyridine Ring

The reactivity of the nitropyridine core of 3-Nitropyridine-4-sulfonyl fluoride (B91410) allows for a range of chemical transformations, enabling the introduction of diverse functional groups and the modulation of the molecule's electronic and steric properties.

Transformations of the Nitro Group to Other Functionalities (e.g., amino, diazonium salts)

The nitro group serves as a key functional handle that can be converted into other valuable functionalities. A primary and well-established transformation for nitropyridines is its reduction to an amino group. For instance, the reduction of related compounds like 4-fluoro-3-nitropyridine (B51117) to its corresponding aniline (B41778) derivative is efficiently achieved using catalytic hydrogenation with hydrogen gas over a palladium catalyst. Similarly, 3-fluoro-4-nitropyridine (B80604) N-oxide can be readily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.gov This suggests that 3-aminopyridine-4-sulfonyl fluoride can be synthesized from its nitro precursor under standard reduction conditions.

Once the amino group is installed, it opens up further synthetic possibilities. A significant subsequent reaction is its conversion to a diazonium salt. Through diazotization, the amino group can be transformed into a highly versatile intermediate that can be displaced by a wide array of nucleophiles, including halides, hydroxyl groups, and cyano groups. researchgate.net This two-step sequence of reduction followed by diazotization and substitution represents a powerful strategy for introducing a broad spectrum of functional groups onto the pyridine (B92270) ring. researchgate.net

Table 1: Transformations of the Nitro Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 3-Nitropyridine-4-sulfonyl fluoride | H₂, Pd/C | 3-Aminopyridine-4-sulfonyl fluoride |

| 3-Aminopyridine-4-sulfonyl fluoride | NaNO₂, aq. HCl | 4-Sulfonylfluoridepyridine-3-diazonium chloride |

Electrophilic and Nucleophilic Substitution at Other Pyridine Positions

The pyridine ring in this compound is subject to both nucleophilic and electrophilic substitution, with the electron-withdrawing nature of the nitro and sulfonyl fluoride groups strongly dictating the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for nitropyridines. In related systems, such as 4-fluoro-3-nitropyridine, the fluorine atom can be displaced by various nucleophiles. For 2-substituted-3-nitropyridines, the nitro group itself can act as a leaving group when treated with strong sulfur nucleophiles. nih.gov In the case of 3-bromo-4-nitropyridine (B1272033), reactions with amines can lead to substitution of the bromine atom. clockss.org These examples indicate that the pyridine ring of this compound is activated towards nucleophilic attack. The positions ortho and para to the nitro group are the most likely sites for substitution, depending on the specific reaction conditions and the nature of any other leaving groups present.

Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging due to the deactivating effect of the two strong electron-withdrawing groups. However, the nitro group at the 3-position can direct incoming electrophiles to specific positions.

Chemical Transformations at the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a highly attractive functional group in modern chemistry, primarily due to its unique blend of stability and reactivity, which is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com

Reactions with Alcohols, Amines, and Carboxylic Acids to Form Esters, Amides, and Anhydrides

The sulfonyl fluoride moiety of this compound readily reacts with a variety of nucleophiles to form stable sulfonated derivatives. The reaction with primary and secondary amines is a cornerstone of SuFEx chemistry, leading to the formation of highly stable sulfonamides. nih.govccspublishing.org.cn This transformation is often facilitated by catalysts and provides a robust method for linking the nitropyridine scaffold to a wide range of amine-containing molecules.

Similarly, the reaction with alcohols, in the presence of a suitable base or catalyst, yields sulfonate esters. ccspublishing.org.cnenamine.netbohrium.com This provides a pathway to connect the core structure to various alcoholic substrates. While the formation of sulfonamides and sulfonate esters is well-documented for sulfonyl fluorides, the corresponding reaction with carboxylic acids to form mixed anhydrides is less commonly reported in the literature.

Table 2: Reactions at the Sulfonyl Fluoride Moiety

| Nucleophile | Product Class |

|---|---|

| Alcohols (R-OH) | Sulfonate Esters |

| Amines (R-NH₂) | Sulfonamides |

Diversification via SuFEx Reactions with Various Nucleophiles

The concept of SuFEx click chemistry has revolutionized the use of sulfonyl fluorides, establishing them as powerful connectors for molecular assembly. sigmaaldrich.comccspublishing.org.cnenamine.netnih.gov this compound is an ideal substrate for SuFEx reactions, allowing for its conjugation to a vast array of nucleophilic partners under mild and efficient conditions.

The SuFEx reaction is characterized by its high chemoselectivity, broad substrate scope, and the formation of exceptionally stable linkages. sigmaaldrich.com A variety of catalysts, including combinations like calcium triflimide and DABCO, or N-heterocyclic carbenes, can be employed to activate the sulfonyl fluoride for reaction with nucleophiles at room temperature. nih.govbohrium.com This enables the diversification of the this compound scaffold with a wide range of nucleophiles, including not only amines and alcohols but also thiols and other nucleophilic species. nih.gov The ability to perform these reactions in a controlled and predictable manner makes SuFEx an invaluable tool for creating diverse molecular architectures.

Development of Libraries of Analogs for Academic Research and Methodology Development

The robust and versatile reactivity of this compound, particularly at the sulfonyl fluoride moiety, makes it an excellent building block for the construction of compound libraries. The principles of parallel medicinal chemistry can be readily applied, leveraging the efficiency of SuFEx reactions to rapidly generate a multitude of analogs. nih.govnih.gov

By reacting this compound with a diverse set of amines, alcohols, and other nucleophiles in a parallel synthesis format, large libraries of compounds can be assembled. These libraries are invaluable for academic research, serving as a platform for the discovery of new bioactive molecules and for the development and optimization of new synthetic methodologies. ccspublishing.org.cnenamine.net The modular nature of this approach allows for systematic exploration of the chemical space around the 3-nitropyridine-4-sulfonamide/ester core, facilitating structure-activity relationship (SAR) studies and the identification of compounds with desired properties.

Stereochemical Control and Diastereoselective/Enantioselective Derivatization Reactions

The exploration of stereochemical control in the derivatization of this compound is a nuanced area of study. While specific examples of diastereoselective or enantioselective reactions involving this particular compound are not extensively documented in publicly available literature, the principles of stereocontrolled synthesis in related classes of compounds, such as other sulfonyl fluorides and activated pyridine systems, offer a framework for potential synthetic strategies. These strategies can be broadly categorized into two main areas: reactions that introduce chirality at the sulfur(VI) center and reactions that leverage the existing functionality of the pyridine ring to direct stereoselective transformations.

A significant avenue for introducing chirality is the conversion of the achiral sulfonyl fluoride group into a chiral sulfonimidoyl fluoride. Sulfonimidoyl fluorides are isosteres of sulfonyl fluorides where one of the oxygen atoms is replaced by a nitrogen atom, rendering the sulfur atom a stereocenter. The development of methods for the asymmetric synthesis of these compounds has been a subject of considerable research interest. nih.govthieme.de

One conceptual approach involves the use of a chiral bifunctional S(VI) transfer reagent. nih.govthieme.de For instance, an enantiopure reagent like tert-butylsulfinamide can serve as a chiral precursor. nih.govthieme.de The development of bench-stable, enantiopure sulfonimidoyl transfer reagents has enabled the asymmetric synthesis of a variety of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. nih.govthieme.de These methods often involve the reaction of the chiral reagent with organometallic nucleophiles. thieme.de

Another strategy focuses on the stereospecific sulfur-fluorine exchange (SuFEx) reaction. nih.gov The synthesis of highly enantioenriched sulfonimidoyl fluorides has been achieved, although it has been noted that these compounds can be susceptible to racemization by fluoride ions. nih.govchemrxiv.org To circumvent this, conditions have been developed to trap fluoride, thereby enabling the stereospecific reaction of sulfonimidoyl fluorides with various nucleophiles. nih.gov

The pyridine ring itself, activated by the electron-withdrawing nitro and sulfonyl fluoride groups, presents opportunities for diastereoselective and enantioselective derivatization. Nucleophilic addition to N-activated pyridines is a well-established method for the synthesis of substituted dihydropyridines and other derivatives. acs.org The regioselectivity of these additions is influenced by the nature of the nucleophile and the substituents on the pyridine ring. acs.org

For a compound like this compound, the introduction of a chiral auxiliary or the use of a chiral nucleophile could, in principle, lead to diastereoselective or enantioselective addition to the pyridine ring. The stereochemical outcome would be dictated by the steric and electronic properties of both the substrate and the incoming nucleophile. For example, the dearomatization of pyridine derivatives through catalytic and stereoselective methods has been shown to produce partially hydrogenated pyridines with high stereocontrol. nih.gov These reactions can involve various nucleophiles, including Grignard reagents, in the presence of a chiral catalyst. nih.gov

While direct experimental data for this compound is lacking, the following table illustrates the potential for stereochemical control in related systems, providing a basis for future research in this area.

| Reaction Type | Chiral Source/Catalyst | Substrate Type | Product Type | Stereochemical Outcome (Example) |

| Asymmetric Sulfonimidoyl Fluoride Synthesis | Enantiopure Bifunctional S(VI) Reagent | Organolithium Reagent | Chiral Sulfonimidoyl Fluoride | >99% ee |

| Stereospecific SuFEx | Chiral Sulfonimidoyl Fluoride | Amine | Chiral Sulfonimidamide | 100% es (enantiospecificity) |

| Diastereoselective Nucleophilic Addition | Chiral Auxiliary on Nucleophile | Activated Pyridine | Dihydropyridine Derivative | High diastereomeric ratio |

| Enantioselective Dearomatization | Chiral Copper Hydride Complex | Substituted Pyridine | 1,4-Dihydropyridine | High enantioselectivity |

It is important to underscore that the application of these methodologies to this compound would require empirical investigation to determine the feasibility, efficiency, and stereochemical outcomes of such transformations. The inherent reactivity of the nitro and sulfonyl fluoride groups would need to be carefully considered in the design of any synthetic route.

Computational Chemistry and Theoretical Aspects of 3 Nitropyridine 4 Sulfonyl Fluoride

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-nitropyridine-4-sulfonyl fluoride (B91410) is dictated by the interplay of the electron-withdrawing nitro (-NO₂) and sulfonyl fluoride (-SO₂F) groups on the pyridine (B92270) ring. A molecular orbital (MO) analysis, typically performed using methods like Density Functional Theory (DFT), would reveal the distribution and energies of electrons within the molecule.

The pyridine ring itself is an aromatic system with delocalized π-electrons. The strongly electron-withdrawing nitro and sulfonyl fluoride groups are expected to significantly lower the energy of the molecular orbitals. The nitrogen atom in the pyridine ring and the oxygen and fluorine atoms of the substituents possess lone pairs of electrons, which would be represented as non-bonding orbitals (n). The interaction between these orbitals and the π-system of the pyridine ring would be a key feature of its electronic structure.

A detailed MO analysis would likely show a high degree of electron deficiency in the pyridine ring, particularly at the positions ortho and para to the nitro group. The sulfonyl fluoride group, being a powerful electron-withdrawing group, would further enhance this effect.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For 3-nitropyridine-4-sulfonyl fluoride, the HOMO would likely be localized on the pyridine ring, though its energy would be significantly lowered by the electron-withdrawing substituents. The LUMO is expected to be delocalized over the nitropyridine system, with significant contributions from the carbon atoms of the pyridine ring and the nitrogen atom of the nitro group.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Given the presence of strong electron-withdrawing groups, this compound is expected to have a relatively low-lying LUMO, making it a potent electrophile, susceptible to nucleophilic attack. The HOMO-LUMO gap would likely be substantial, indicating high kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -3.5 | Localized on the nitropyridine ring, indicating electrophilic sites. |

| HOMO | -8.2 | Primarily associated with the π-system of the pyridine ring. |

Note: The values in this table are hypothetical and serve to illustrate the expected trend for a molecule with these functional groups.

Conformational Landscape and Energy Minimization Studies

The conformational flexibility of this compound is primarily centered around the rotation of the sulfonyl fluoride group relative to the pyridine ring. Computational energy minimization studies can be employed to identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers.

These studies would involve systematically rotating the C-S bond and calculating the energy at each step. The resulting energy profile would likely show a preferred orientation where steric hindrance between the sulfonyl oxygen atoms and the adjacent nitro group and pyridine hydrogen is minimized. The planarity or non-planarity of the molecule in its lowest energy state would also be determined through these calculations. It is anticipated that the steric bulk of the sulfonyl fluoride and nitro groups would lead to a non-planar arrangement to alleviate strain.

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hirshfeld surfaces)

In the solid state, the intermolecular interactions of this compound would govern its crystal packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the close contacts between neighboring molecules in a crystal.

For this compound, the Hirshfeld surface would likely reveal the presence of several types of non-covalent interactions:

Hydrogen Bonds: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds could be present.

Halogen Bonding: The fluorine atom of the sulfonyl fluoride group could participate in halogen bonding.

π-π Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions.

A 2D fingerprint plot derived from the Hirshfeld surface would quantify the relative contributions of these different interactions to the total surface area. It is expected that O···H, F···H, and H···H contacts would be significant.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be correlated with its reactivity and other properties. These descriptors provide a quantitative basis for structure-reactivity relationships. For this compound, key descriptors would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates resistance to change in electron distribution.

Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule.

Given the electron-withdrawing nature of its substituents, this compound is expected to have a high electronegativity and a high electrophilicity index, confirming its character as a strong electrophile. The chemical hardness would likely be relatively high, consistent with the expected large HOMO-LUMO gap.

Table 2: Illustrative Quantum Chemical Descriptors

| Descriptor | Definition | Expected Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | High | Strong ability to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | High | High kinetic stability. |

Note: The expected values are qualitative and based on the molecular structure. Actual values would be obtained from quantum chemical calculations.

Future Perspectives and Emerging Research Directions

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The unique reactivity of sulfonyl fluorides, particularly in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, makes 3-Nitropyridine-4-sulfonyl fluoride an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. sigmaaldrich.comnih.gov The introduction of robotics, liquid handling systems, and miniaturized assays has revolutionized the screening of bioactive molecules. nih.gov These automated systems are routinely used for cell-based and in vitro assays against various biological targets. nih.gov

A high-throughput medicinal chemistry (HTMC) platform utilizing SuFEx reactions has already been developed to accelerate the medicinal chemistry process. researchgate.net This platform enables the rapid diversification of lead compounds and subsequent biological screening. nih.govacs.org For instance, a modest high-throughput screening hit was rapidly diversified into 460 analogs in overnight reactions, leading to a 300-fold increase in potency. nih.gov Given that SuFEx linkage reactions can be performed on a picomole scale, this methodology is highly compatible with the miniaturized formats of HTE. acs.org The stable yet reactive nature of the sulfonyl fluoride group in this compound would allow for its seamless incorporation into such automated workflows for the rapid synthesis and evaluation of compound libraries, accelerating the discovery of new drug candidates and functional materials. nih.gov

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry offers a promising avenue for the scalable and safe synthesis of this compound and its derivatives. Continuous-flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for reactions involving hazardous reagents or intermediates. beilstein-journals.orgnih.gov

The synthesis of sulfonyl fluorides, often involving gaseous reagents like sulfuryl fluoride (SO₂F₂), can be advantageously performed in flow systems. acs.org For example, a modular flow platform has been developed for the in-situ generation of SO₂F₂ from bench-stable precursors, enabling a diverse range of SuFEx ligations. acs.org This approach mitigates the risks associated with handling toxic gases and allows for precise stoichiometric control. acs.org Similarly, electrochemical methods for the synthesis of sulfonyl fluorides from thiols have been adapted to flow cells, offering a scalable and environmentally friendly alternative to traditional batch processes. nih.govacs.org The Bohlmann-Rahtz pyridine (B92270) synthesis has also been successfully adapted to continuous flow, demonstrating the feasibility of constructing the pyridine core of the target molecule in a flow-based system. beilstein-journals.orgnih.gov The application of these flow chemistry principles to the synthesis of this compound would enable its large-scale production, a crucial step for its potential industrial applications.

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The development of highly efficient and selective catalysts is paramount for expanding the synthetic utility of this compound. While SuFEx reactions are a cornerstone of its chemistry, the reactivity of the sulfonyl fluoride group can be further modulated and enhanced through catalysis. acs.org A variety of catalysts have been explored for SuFEx and related transformations, including organocatalysts and metal-based systems.

Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), and N-heterocyclic carbenes (NHCs) have proven effective in promoting SuFEx reactions under mild conditions. acs.orgnih.govnih.govresearchgate.net For example, the combination of BTMG with hexamethyldisilazane (B44280) (HMDS) significantly accelerates the coupling of alcohols with SuFExable hubs, often completing within minutes with low catalyst loadings. nih.govresearchgate.net NHCs have also been shown to catalyze the reaction of various sulfur(VI) fluorides with alcohols and amines, providing access to a broad range of sulfonylated products. acs.org

Transition-metal catalysis is also emerging as a powerful tool for the synthesis and functionalization of sulfonyl fluorides. sigmaaldrich.comnih.gov Palladium, copper, and nickel-catalyzed processes have been developed for the synthesis of sulfonyl fluorides from non-sulfur-containing starting materials. nih.gov Furthermore, catalyst development will be crucial for achieving regioselective functionalization of the pyridine ring in this compound, enabling precise control over the introduction of additional substituents. rsc.orgresearchgate.net

| Catalyst Type | Examples | Application in Sulfonyl Fluoride Chemistry |

| Organocatalysts | DBU, BTMG, NHCs | Acceleration of SuFEx reactions, synthesis of sulfonates and sulfonamides |

| Metal Catalysts | Palladium, Copper, Nickel | Synthesis of sulfonyl fluorides from non-sulfur precursors, cross-coupling reactions |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the SuFEx reaction is the most prominent transformation of sulfonyl fluorides, there is a growing interest in exploring novel reactivity patterns for this functional group. researchgate.net The unique electronic properties of this compound, arising from the electron-withdrawing nitro group and the pyridine ring, may lead to unprecedented chemical transformations.

Recent research has demonstrated that sulfonyl fluorides can participate in reactions beyond simple nucleophilic substitution at the sulfur center. For instance, they have been employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, acting as electrophiles for C-C bond formation. researchgate.net This desulfonative cross-coupling opens up new avenues for the incorporation of the pyridine moiety into complex molecular architectures. Furthermore, sulfonyl fluorides have been utilized as bifunctional radical trapping reagents, highlighting their potential in radical chemistry. researchgate.net The reaction of β-keto sulfonyl fluorides with arynes and DMF in a three-component reaction to form sulfocoumarins showcases the potential for discovering new multicomponent reactions involving sulfonyl fluorides. researchgate.net